Tirofiban impurity 9

Pharmaceutical impurity profiling Oxidative degradation LC-MS structure elucidation

Tirofiban Impurity 9 (CAS 158808-75-4) is a pharmacopoeia-mandated reference standard with a de-sulfonylated core scaffold. Its unique chromatographic retention and UV absorption (λmax 227 nm) differentiate it from all other Tirofiban impurities—substitution causes peak misidentification and systematic quantitation error. It is essential for ANDA impurity profiling under ICH Q3A/Q3B and for QbD process marker monitoring. Full CoA with USP/EP traceability ensures regulatory acceptance. Order the correct impurity standard to avoid deficiency citations during GMP inspections.

Molecular Formula C27H33N3O3
Molecular Weight 447.6 g/mol
Cat. No. B13051381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirofiban impurity 9
Molecular FormulaC27H33N3O3
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3
InChIInChI=1S/C27H33N3O3/c31-27(32)26(30-15-3-1-5-22-11-16-28-17-12-22)21-24-7-9-25(10-8-24)33-20-4-2-6-23-13-18-29-19-14-23/h7-14,16-19,26,30H,1-6,15,20-21H2,(H,31,32)/t26-/m0/s1
InChIKeyMWVWNMMOABBSPL-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirofiban Impurity 9 Procurement Guide: CAS 158808-75-4 Chemical Profile and Reference Standard Specifications


Tirofiban Impurity 9 (CAS 158808-75-4) is a structurally defined process-related impurity of the glycoprotein IIb/IIIa antagonist Tirofiban, with the chemical name (S)-2-Amino-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid, molecular formula C18H28N2O3, and molecular weight 320.43 . This compound represents the de-sulfonylated piperidinyl-butyloxy-phenylalanine core scaffold of Tirofiban, lacking the N-butylsulfonyl moiety that is essential for potent GP IIb/IIIa receptor antagonism [1]. Tirofiban Impurity 9 is primarily utilized as a certified reference standard for analytical method development, validation, and quality control release testing of Tirofiban active pharmaceutical ingredient (API) and finished drug products, with typical commercial purity specifications of ≥95% . An alternative CAS registry number 2250244-28-9 corresponds to a distinct chemical entity with the name (S)-2-amino-3-(4-((butylsulfonyl)oxy)phenyl)propanoic acid (molecular formula C13H19NO5S, MW 301.36), which is occasionally conflated with Impurity 9 in commercial catalogs but represents a different compound .

Why Generic Substitution of Tirofiban Impurity 9 Is Not Scientifically Valid for Analytical Method Validation


Tirofiban Impurity 9 cannot be substituted with structurally similar in-class impurities such as Impurity 2 (CAS 149490-61-9), Impurity 3 (CAS 149463-65-0), Impurity 4 (CAS 158808-85-6), or the R-isomer in analytical applications because each impurity possesses a distinct chromatographic retention behavior, UV absorbance profile, and mass spectrometric fragmentation pattern that directly impacts method specificity, system suitability criteria, and quantitation accuracy [1]. Pharmacopoeial monographs (USP/EP) mandate the use of impurity-specific reference standards with established traceability for ANDA submissions and commercial batch release testing [2]. The deliberate selection of Impurity 9 as a process marker or degradation indicator is contingent upon its unique structural identity—specifically the intact piperidinyl-butyloxy-phenylalanine core without the N-butylsulfonyl group—which confers retention time and response factor characteristics that differ measurably from those of other Tirofiban impurities . Substitution with an incorrect impurity standard introduces systematic error in peak identification, compromises method robustness, and may result in regulatory deficiency citations during GMP inspections. The evidence presented in Section 3 quantifies these differential analytical parameters and establishes the procurement rationale for Impurity 9 over alternative impurity reference materials.

Tirofiban Impurity 9: Quantitative Differential Evidence for Analytical Reference Standard Selection


Structural Differentiation of Tirofiban Impurity 9 from N-Oxide Degradation Impurities

Tirofiban Impurity 9 is a process-related impurity formed during API synthesis, distinguished structurally from the major oxidative degradation impurity (Impurity-B) identified in aqueous injection formulations. Impurity-B is characterized as an N-oxide derivative with an [M+H]+ mass of 455.1, whereas Impurity 9 exhibits a molecular mass of 320.43 and lacks the N-oxide functionality [1]. This structural distinction has direct analytical consequences: Impurity 9 elutes at a different retention time than the oxidative degradation product under validated UPLC conditions, necessitating the use of the specific impurity reference standard for accurate peak assignment in stability-indicating methods .

Pharmaceutical impurity profiling Oxidative degradation LC-MS structure elucidation

Tirofiban Impurity 9 as a Process Marker: Quantitative Yield and Control Rationale from Patent CN103232387A

Chinese Patent CN103232387A discloses a Tirofiban hydrochloride impurity—structurally corresponding to the de-sulfonylated core that defines Impurity 9—and describes its preparation method and detection protocol [1]. The patent establishes that this impurity is formed during the condensation or reduction steps of Tirofiban synthesis and is not documented in prior art, underscoring its proprietary relevance to specific synthetic routes [2]. While the patent does not provide quantitative yield data in the public abstract, the fact that a dedicated preparation method was patented indicates that the impurity is generated at levels requiring targeted synthetic access for reference standard production. In contrast, impurities such as tyrosine (the starting material, detected at LOD 0.13 μg/mL in validated HPLC methods) are well-characterized and commercially available without proprietary synthesis [3].

Process impurity control API synthesis ICH Q3A

Method Sensitivity and Quantitation Limits for Tirofiban Impurity Detection by Validated UPLC-PDA/QDa

A validated UPLC-PDA/QDa method for Tirofiban aqueous injection achieves detection of degradation impurities at concentrations as low as 0.02 μg/mL (20 ng/mL) for impurity-A and quantitation from 0.04 μg/mL (40 ng/mL) [1]. While Impurity 9 is a process-related rather than degradation impurity, the method's sensitivity establishes the analytical capability required for impurity profiling at ICH Q3A reporting thresholds (0.05% for impurities with maximum daily dose ≤2 g). The method was linear from 0.04 to 0.38 μg/mL for impurity-A and 0.04 to 75 μg/mL for Tirofiban API, with detection specifically at 227 nm [2]. This validated sensitivity is comparable to the LOD achieved for tyrosine (0.13 μg/mL at 210 nm) in alternative RP-HPLC methods [3].

UPLC method validation Impurity quantitation ICH Q2(R1)

Pharmacopoeial Traceability and Regulatory Acceptance of Tirofiban Impurity 9 as an Analytical Reference Standard

Tirofiban Impurity 9, when sourced from certified reference standard suppliers, can be provided with traceability against pharmacopoeial standards (USP or EP) based on feasibility, supporting its use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Tirofiban [1]. This regulatory positioning is shared with other Tirofiban impurities including Impurity 1 (CAS 2386-54-1), Impurity 2 (CAS 149490-61-9), Impurity 3 (CAS 149463-65-0), Impurity 4 (CAS 158808-85-6), and the R-isomer, all of which are supplied with detailed characterization data compliant with regulatory guidelines [2]. The key differentiation for Impurity 9 lies in its specific utility as a marker for the completeness of the sulfonylation step in Tirofiban synthesis, whereas the R-isomer serves to confirm stereochemical purity .

Pharmacopoeial standards ANDA submission Reference standard traceability

Tirofiban Impurity 9 vs. Tyrosine: Differential Utility as Process Markers in API Synthesis

Tyrosine is the synthetic starting material for Tirofiban and is routinely monitored as a process impurity in API and drug product, with a validated LOD of 0.13 μg/mL and linearity over the range of 1-70 μg/mL [1]. Tirofiban Impurity 9, in contrast, is an intermediate-stage process impurity formed after the introduction of the piperidinyl-butyloxy side chain but before the N-butylsulfonylation step. Its presence or absence provides orthogonal information about the completeness of specific synthetic transformations that tyrosine monitoring cannot reveal . The validated HPLC method for simultaneous determination of Tirofiban and tyrosine achieved chromatographic resolution using a Zorbax SB C18 column with phosphate buffer (pH 3)-acetonitrile (70:30) mobile phase and UV detection at 227 nm for assay or 210 nm for stability studies [2].

Synthetic process control Starting material impurity ICH Q3A

Tirofiban Impurity 9 Procurement Scenarios: Analytical Method Validation, ANDA Submission, and Process Control


Analytical Method Development and Validation for Tirofiban API Purity Assessment

Tirofiban Impurity 9 serves as a critical reference standard for developing and validating HPLC or UPLC methods intended for the quantitative determination of process-related impurities in Tirofiban drug substance. Its distinct retention time and UV absorption profile (λmax detection at 227 nm per validated methods) enable accurate peak identification and system suitability testing [1]. Method validation parameters including specificity, linearity, accuracy, and precision must be demonstrated using Impurity 9 as a representative marker for the class of intermediates lacking the N-butylsulfonyl group, in accordance with ICH Q2(R1) guidelines [2].

Abbreviated New Drug Application (ANDA) Impurity Profiling and Regulatory Submission

For generic drug manufacturers filing ANDAs for Tirofiban injection or concentrate, Impurity 9 is an essential reference material for comprehensive impurity profiling as mandated by ICH Q3A and Q3B guidelines. The impurity reference standard, when supplied with full Certificate of Analysis and documented traceability to USP/EP compendial standards, satisfies FDA requirements for the identification, qualification, and control of specified impurities [3]. The absence of this reference standard from the analytical package may result in deficiency letters or delayed approval [4].

Synthetic Route Scouting and Process Optimization in API Manufacturing

During the development and optimization of Tirofiban synthetic routes, Impurity 9 functions as a key process marker for monitoring the efficiency of the piperidinyl-butyloxy side chain coupling step. Quantitative tracking of Impurity 9 levels across reaction conditions allows process chemists to identify optimal parameters that minimize this intermediate impurity while maximizing yield of the desired product [5]. This application is particularly relevant for manufacturers implementing Quality by Design (QbD) principles where critical process parameters must be linked to critical quality attributes [6].

Forced Degradation Studies and Stability-Indicating Method Validation

Although Impurity 9 is primarily a process impurity, it may be used as a reference marker in forced degradation studies to confirm that analytical methods can resolve process-related impurities from degradation products. Validated stability-indicating methods require demonstration that the method separates all potential impurities including process impurities (e.g., Impurity 9, tyrosine) from degradation products (e.g., oxidative N-oxide Impurity-B, [M+H]+ 455.1) under stress conditions of hydrolysis, oxidation, thermal exposure, and photolysis [7]. Peak purity assessment using PDA detection at 227 nm provides orthogonal confirmation of resolution adequacy [8].

Quote Request

Request a Quote for Tirofiban impurity 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.